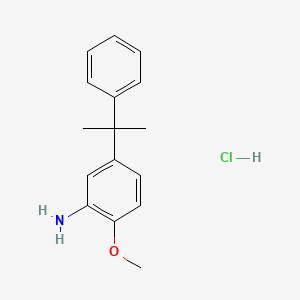

5-Cumyl-O-Anisidine Hydrochloride

描述

Contextual Significance in Organic Synthesis and Pharmaceutical Chemistry

In the field of organic synthesis, substituted anisidines are recognized as versatile intermediates. The o-anisidine (B45086) backbone of 5-Cumyl-O-Anisidine Hydrochloride offers a reactive amino group and a benzene (B151609) ring that can be subjected to various chemical transformations. Anisidine derivatives are instrumental in the production of a wide array of organic molecules, including dyes and pigments. innospk.com In pharmaceutical chemistry, the anisidine scaffold is a component of various biologically active compounds, with research demonstrating its presence in potential anticancer and analgesic agents. researchgate.netneuroquantology.com

The "cumyl" substituent, a bulky alkyl group, can significantly influence the steric and electronic properties of the parent molecule. This group is notably present in a class of synthetic cannabinoid receptor agonists, highlighting its potential to impart significant pharmacological activity. nih.govnih.govnih.govresearchgate.net The combination of the o-anisidine and cumyl moieties in this compound therefore presents a unique chemical architecture that could be exploited in the design and synthesis of novel therapeutic agents and functional materials.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 58999-69-2 |

| Molecular Formula | C16H20ClNO |

| Molecular Weight | 277.79 g/mol |

| Synonyms | 2-Methoxy-5-(2-phenylpropan-2-yl)aniline hydrochloride |

Current Research Landscape and Emerging Areas of Investigation

Direct and extensive research specifically focused on this compound is not widely available in the public domain. However, its potential utility can be inferred from studies on related compounds. One area of potential application is in proteomics research, as suggested by some commercial suppliers of the compound. scbt.com This implies that it may be used as a reagent or building block in the synthesis of probes or labels for studying proteins.

The broader research landscape for anisidine derivatives is quite active. For instance, poly(o-anisidine) has been investigated for its applications in creating conductive polymers and corrosion-resistant materials. rsc.org The incorporation of a bulky cumyl group could potentially modify the properties of such polymers, opening new avenues for materials science research.

In medicinal chemistry, the investigation of aniline (B41778) derivatives for drug development is a continuous effort. mdpi.com Given the established biological activity of some cumyl-containing compounds as potent cannabinoid receptor agonists, it is plausible that this compound could serve as a precursor for the synthesis of novel psychoactive substances or other pharmacologically active molecules. nih.govnih.govresearchgate.netresearchgate.net The structural characterization and pharmacological evaluation of new synthetic cannabinoids with a cumyl group, such as CUMYL-PEGACLONE, underscore the ongoing interest in this chemical class. nih.govresearchgate.net

Future research could focus on several key areas:

Synthetic Applications: Exploring the reactivity of this compound as a building block in multi-step organic syntheses to create novel heterocyclic compounds or other complex organic architectures.

Pharmacological Screening: Investigating the biological activity of this compound and its derivatives, particularly their potential interaction with cannabinoid receptors or other biological targets.

Materials Science: Synthesizing and characterizing polymers derived from this compound to assess their conductive, thermal, and mechanical properties.

While the current body of research on this compound is limited, its chemical structure suggests a promising future in various fields of chemical and pharmaceutical research. Further investigation is warranted to fully elucidate its properties and potential applications.

Structure

2D Structure

属性

IUPAC Name |

2-methoxy-5-(2-phenylpropan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-15(18-3)14(17)11-13;/h4-11H,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWWQPKHGYNPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374085 | |

| Record name | 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58999-69-2 | |

| Record name | 2-methoxy-5-(2-phenylpropan-2-yl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58999-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches Towards 5 Cumyl O Anisidine Hydrochloride and Its Structural Analogues

Foundational Synthetic Routes for Anisidine Derivatives

The initial and most fundamental approaches to synthesizing anisidine derivatives lay the groundwork for more complex structures. These methods include catalytic hydrogenation and regioselective electrophilic substitution and alkylation.

Catalytic Hydrogenation Protocols for Methoxy-Substituted Aromatic Amines

Catalytic hydrogenation is a cornerstone for the synthesis of methoxy-substituted aromatic amines, often starting from the corresponding nitroaromatic compounds. This method is widely favored for its efficiency and environmental friendliness, particularly in industrial applications for aniline (B41778) production. bohrium.com The process typically involves the reduction of a nitro group to an amine using a metal catalyst.

Non-noble metals like nickel, cobalt, and copper are often employed, and their catalytic activity can be significantly influenced by the support material and activation process. bohrium.comrsc.org For instance, supporting non-chemoselective metals like platinum, ruthenium, or nickel on titanium dioxide (TiO₂) and activating them appropriately can transform them into highly chemoselective catalysts for the hydrogenation of nitro groups in substituted aromatic molecules. bohrium.com The mechanism on non-noble metals such as nickel differs from that on noble metals like platinum, involving the initial dissociation of the N-O bonds of the nitro group, leading to a partial oxidation of the catalyst surface, followed by hydrogenation steps to form the aniline. rsc.org

The choice of catalyst and reaction conditions is crucial for achieving high selectivity, especially when other reducible functional groups are present in the molecule. bohrium.com Researchers have developed various catalyst systems, including nanoparticles of cobalt and NiPd on mesoporous silica, which are effective, recyclable, and suitable for industrial-scale hydrogenations under mild conditions. researchgate.netrsc.org

Table 1: Catalysts for Hydrogenation of Substituted Nitroaromatics

| Catalyst | Support | Key Features | Reference |

|---|---|---|---|

| Platinum (Pt) | Titanium Dioxide (TiO₂) | Transforms non-chemoselective Pt into a highly chemoselective catalyst. | bohrium.com |

| Ruthenium (Ru) | Titanium Dioxide (TiO₂) | Enhances chemoselectivity through metal-support interaction. | bohrium.com |

| Nickel (Ni) | Titanium Dioxide (TiO₂) | Provides a cost-effective and chemoselective option. | bohrium.comrsc.org |

| Cobalt (Co) Nanoparticles | Mesoporous Silica | Highly effective, cheap, and recyclable for various nitroaromatics. | researchgate.netrsc.org |

| NiPd Nanoparticles | Mesoporous Silica | Industrially viable for hydrogenations under mild conditions. | researchgate.netrsc.org |

Regioselective Electrophilic Substitution and Alkylation Pathways

Electrophilic aromatic substitution is a fundamental process for introducing substituents onto the aromatic ring of anisidine derivatives. The methoxy (B1213986) and amino groups of the anisidine ring are ortho-, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to them. youtube.combyjus.com This directing effect is due to the electron-donating nature of these groups, which stabilizes the intermediate arenium ion formed during the substitution. libretexts.org

However, the high reactivity of the aniline moiety can lead to multiple substitutions and oxidation byproducts. byjus.com To control the regioselectivity and avoid these side reactions, the amino group is often protected, for instance, by acetylation. This protection moderates the activating effect and allows for more controlled substitution.

Alkylation, a specific type of electrophilic substitution, introduces alkyl groups onto the aromatic ring. Friedel-Crafts alkylation is a classic method, though it can be prone to issues like polyalkylation and carbocation rearrangements. More modern approaches offer better control. For instance, ortho-quinone methides can be used for the regioselective para-alkylation of unprotected anilines under acidic conditions. acs.org The reaction of indigo (B80030) with ethyl bromoacetate (B1195939) in the presence of a base can also lead to complex polyheterocyclic compounds through a cascade of alkylation-initiated pathways. mdpi.com

Advanced and Stereoselective Synthesis

More sophisticated synthetic strategies have been developed to achieve higher precision and efficiency in the synthesis of complex aromatic amines like 5-Cumyl-O-Anisidine Hydrochloride.

Directed Ortho Metalation (DoM) and Anionic Rearrangements for Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.comnumberanalytics.comchem-station.com This method involves the deprotonation of an aromatic ring at a specific position, typically ortho to a directing metalation group (DMG), using a strong base like an organolithium reagent. chem-station.comwikipedia.org The DMG, which can be a methoxy group, a tertiary amine, or an amide, interacts with the lithium, directing the deprotonation to the adjacent ortho position. wikipedia.org This generates a highly reactive aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity, targeting the ortho position exclusively. wikipedia.org This method has been instrumental in synthesizing complex aromatic compounds with high precision. numberanalytics.com

Anionic rearrangements, such as the anionic Fries rearrangement, provide another strategic route to ortho-functionalized aromatics. rsc.org This reaction involves the ortho-directed lithiation of aromatic carbamates, leading to a 1,3-O→C shift of the carbamoyl (B1232498) group to the adjacent carbon atom of the aromatic ring. rsc.org A related N-Fries rearrangement of N-carbamoyl diarylamines can be used to synthesize anthranilamides, which are precursors to acridone (B373769) alkaloids. acs.org

Transition Metal-Catalyzed Coupling Reactions in Aromatic Amine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-nitrogen bonds, essential for constructing aromatic amines. acs.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a transition metal catalyst, most commonly palladium, copper, or nickel. acs.orgthieme-connect.de

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction for C-N bond formation. acs.org These reactions are valued for their broad substrate scope and functional group tolerance. thieme-connect.de The choice of ligand for the metal catalyst is critical for the reaction's efficiency and selectivity. organic-chemistry.org For instance, the use of a hindered and electron-rich MOP-type ligand with a palladium catalyst allows for the selective formation of secondary aryl amines from primary aryl amines and aryl tosylates. organic-chemistry.org

Recent advancements have also focused on the direct arylation of ammonia (B1221849) and its derivatives, providing a more atom-economical route to anilines. thieme-connect.de Furthermore, transition metals like rhodium and iridium have been employed in C-H activation/amination reactions, offering alternative pathways for the synthesis of complex amine structures. nih.gov

Aerobic Oxidation and Hydroxylation Approaches

Aerobic oxidation and hydroxylation reactions offer methods for the functionalization of aromatic amines and their precursors. The development of catalytic systems for the aerobic oxidation of amines is an area of active research, aiming for sustainable production of valuable nitrogen-containing compounds. acs.orgacs.org Copper/nitroxyl catalyst systems, for example, have been shown to be effective for the aerobic oxidation of primary amines to nitriles under mild, room temperature conditions. nih.gov These systems exhibit good functional group compatibility and are effective for a range of benzylic, allylic, and aliphatic amines. nih.gov

Hydroxylation of aromatic amines, the introduction of a hydroxyl group, can be achieved through various methods. One approach involves the use of cytochrome P450 enzymes, which can catalyze the N-hydroxylation of primary aromatic amines. nih.govnih.govacs.org Theoretical studies suggest that this process may proceed through an anionic mechanism. nih.govacs.org Tyrosinases, a family of copper-containing enzymes, can also catalyze the ortho-hydroxylation and oxidation of phenols and have shown activity towards aromatic amines. researchgate.net Chemical methods for aromatic hydroxylation often employ strong oxidizing agents like peracids. fiveable.me

Sustainable Synthesis and Green Chemistry Principles

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like this compound and its analogues. wjpmr.com This approach focuses on designing products and processes that minimize the use and generation of hazardous substances. dergipark.org.trnih.gov Key strategies involve the use of renewable feedstocks, atom-economical reactions, safer solvents, and catalytic methods to improve energy efficiency and reduce waste. wjpmr.comnih.gov

The synthesis of aromatic amines and their derivatives is an area where green chemistry can have a significant impact. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to considerable environmental burdens. Modern sustainable approaches, however, leverage catalysis and innovative reaction media to create more efficient and environmentally benign synthetic routes.

Greener Catalytic Strategies for Key Transformations

The construction of molecules like this compound involves key chemical transformations, primarily carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formations. Sustainable approaches aim to replace classical methods with more efficient catalytic systems.

C-C Bond Formation: The introduction of the cumyl group onto the anisidine backbone is a critical step. Traditionally, this might be achieved through Friedel-Crafts alkylation using catalysts like aluminum chloride, which are hazardous and generate significant waste. dergipark.org.tr Green chemistry promotes the use of solid acid catalysts, such as zeolites, which are reusable, non-corrosive, and highly efficient. For instance, the industrial production of cumene (B47948), a related process, has largely shifted to using zeolite catalysts, which exemplifies a successful green chemistry approach. dergipark.org.tr Furthermore, catalytic hydrogenation and transfer hydrogenation represent advanced methods for C-C bond formation that are highly atom-economical, often producing water as the only byproduct. nih.gov

C-N Bond Formation: The synthesis of the anisidine moiety typically involves the reduction of a corresponding nitroaromatic compound. Catalytic hydrogenation is a cornerstone of green C-N bond formation, replacing older methods that used stoichiometric metal reductants (e.g., iron, tin) in acidic media. Heterogeneous catalysts (e.g., Pd/C, Pt/C) and homogeneous catalysts are employed for their high efficiency and selectivity. researchgate.netrsc.org Recent advancements focus on developing electrocatalytic and photocatalytic amination strategies, which operate under mild conditions and utilize sustainable energy sources. rsc.org

The following table summarizes a comparison between traditional and green approaches for key synthetic steps relevant to the synthesis of 5-Cumyl-O-Anisidine analogues.

Table 1: Comparison of Traditional vs. Green Synthetic Methods| Transformation | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Nitration | Use of concentrated nitric and sulfuric acids (HNO₃/H₂SO₄). | Use of solid acid catalysts or milder nitrating agents like ceric ammonium (B1175870) nitrate. suniv.ac.in | Reduced acid waste, improved safety, easier product separation. |

| Alkylation (e.g., Cumylation) | Lewis acid catalysts (e.g., AlCl₃, FeCl₃). | Reusable solid acid catalysts (e.g., Zeolites, Montmorillonite (B579905) clay). dergipark.org.tr | Catalyst is recyclable, non-corrosive, reduced hazardous waste. |

| Nitro Group Reduction | Stoichiometric metal reductants (e.g., Fe/HCl, Sn/HCl). | Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation. researchgate.netrsc.org | High atom economy, avoids heavy metal waste, milder conditions. |

| Solvent Usage | Volatile and often toxic organic solvents (e.g., Benzene (B151609), Toluene). | Use of water, supercritical fluids (e.g., scCO₂), or deep eutectic solvents. researchgate.netnih.gov | Reduced environmental impact, improved safety, potential for catalyst recycling. |

Research Findings in Sustainable Synthesis

Research into the green synthesis of related aromatic compounds provides a framework for developing a sustainable route to this compound. For example, studies on the synthesis of coumarin (B35378) derivatives have demonstrated the effectiveness of using biodegradable catalysts like choline (B1196258) chloride in aqueous media. researchgate.net These reactions proceed at room temperature and provide excellent yields, with the catalyst being recyclable up to five times without a significant loss in activity. researchgate.net

Similarly, the amination of biomass-derived molecules showcases the potential of various catalytic systems. The choice of catalyst and reaction conditions can be tailored to favor specific products and minimize byproducts.

Table 2: Performance of Green Catalysts in Amination Reactions

| Catalyst System | Substrate | Solvent | Yield (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Choline Chloride (10 mol%) | Substituted Salicylaldehyde | Water | 90-98% | Biodegradable catalyst is effective and recyclable in a green solvent. | researchgate.net |

| Gold Nanoparticles on CNTs | Benzyl Alcohol | Water | ~100% | High selectivity and rapid conversion using molecular oxygen as the oxidant. | researchgate.net |

| Pd(OAc)₂ / K₂S₂O₈ | Anilides | MsOH/TFA | Moderate to Good | Enables oxidative C-H/N-H coupling at room temperature. | researchgate.net |

Elucidation of Reaction Mechanisms and Transformative Processes Involving 5 Cumyl O Anisidine Hydrochloride

Mechanistic Studies of Aromatic Functionalization Reactions

Functionalization of the aromatic ring of 5-Cumyl-O-Anisidine can proceed through several mechanisms, primarily electrophilic aromatic substitution and modern C-H bond activation strategies. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, which influence the state of the amine group.

Electrophilic Aromatic Substitution (S_EAr) is a fundamental reaction for aromatic compounds. wikipedia.org The rate and regioselectivity of this reaction on a substituted benzene (B151609) are controlled by the existing substituents. scielo.org.mx For 5-Cumyl-O-Anisidine, the available positions for substitution are C3, C4, and C6.

The directing influence of each substituent is critical:

Amino Group (-NH2): In its free base form, the amino group is a powerful activating, ortho-, para-director due to its strong +R (resonance) effect. It directs incoming electrophiles to positions 3 (ortho) and 6 (para).

Methoxy (B1213986) Group (-OCH3): The methoxy group is also a strong activating, ortho-, para-director through its +R effect, directing electrophiles to positions 6 (ortho) and 4 (para).

Cumyl Group: The isopropylbenzene moiety is a weak activating, ortho-, para-director via a +I (inductive) effect and hyperconjugation. It directs toward positions 4 (ortho) and 6 (para, relative to its own position).

Anilinium Ion (-NH3+): As 5-Cumyl-O-Anisidine Hydrochloride, the amine is protonated. The resulting anilinium ion is strongly deactivating and a meta-director due to its powerful -I effect. It directs incoming electrophiles to positions 4 and 6 (meta to the -NH3+ group).

Site Selectivity Analysis: The outcome of an S_EAr reaction depends heavily on the acidity of the medium.

In non-acidic or basic media (as the free aniline): The synergistic directing effects of the powerful -NH2 and -OCH3 groups would strongly favor substitution at positions 4 and 6. Position 6 is particularly activated, being para to the -NH2 group and ortho to the -OCH3 and cumyl groups. However, the bulky cumyl group may sterically hinder attack at position 6, potentially favoring substitution at position 4, which is para to the methoxy group.

Transition State Stability: The regioselectivity is ultimately determined by the stability of the cationic Wheland intermediate (σ-complex) formed during the rate-determining step. masterorganicchemistry.com Attack at each position leads to a different set of resonance structures. The most stable intermediate is the one where the positive charge can be effectively delocalized by the electron-donating groups, particularly through resonance. nih.govresearchgate.net

Attack at C6: The positive charge can be delocalized onto both the nitrogen of the amino group and the oxygen of the methoxy group, leading to highly stable resonance contributors. This position is electronically favored.

Attack at C4: The positive charge is effectively stabilized by the para-methoxy group and, to a lesser extent, by the ortho-cumyl group.

Attack at C3: The charge is stabilized by the ortho-amino group but receives less stabilization from the other groups.

While position 6 is electronically the most favored, steric hindrance from the adjacent cumyl group could raise the energy of the transition state for attack at this position, potentially making C4 the kinetically preferred site in some reactions.

| Substituent (at position) | Effect Type | Directing Influence on Available Positions |

|---|---|---|

| -NH2 (at C2) | Strongly Activating, Ortho/Para-Director | C3 (ortho), C6 (para) |

| -OCH3 (at C1) | Strongly Activating, Ortho/Para-Director | C6 (ortho), C4 (para) |

| -Cumyl (at C5) | Weakly Activating, Ortho/Para-Director | C4 (ortho), C6 (ortho) |

| -NH3+ (at C2) | Strongly Deactivating, Meta-Director | C4 (meta), C6 (meta) |

Modern synthetic methods allow for the direct functionalization of C-H bonds, often catalyzed by transition metals, providing an atom-economical alternative to traditional cross-couplings. chemicalbook.comacs.org For anilines and their derivatives, the amino group can act as a directing group to guide the catalyst to an ortho C-H bond. nih.govacs.org

Mechanistic Pathways: While specific studies on 5-Cumyl-O-Anisidine are lacking, several mechanisms are plausible for the functionalization of its C-H bonds, particularly at the C3 position, which is ortho to the amine.

Concerted Metalation-Deprotonation (CMD): This is a common mechanism for electron-rich aromatic systems with late transition metals in high oxidation states (e.g., Pd(II), Rh(III)). youtube.comyoutube.com In this pathway, the amine group would first coordinate to the metal center. The C-H bond cleavage and metal-carbon bond formation would then occur in a single, concerted step, often assisted by a base.

Oxidative Addition: This mechanism is typical for late transition metals in low oxidation states (e.g., Ir(I), Rh(I)). youtube.comyoutube.com The metal center would insert directly into the C-H bond, leading to an increase in its oxidation state.

Electrophilic Palladation: Some C-H activation reactions on electron-rich anilines may proceed through an electrophilic palladation mechanism, where the C-H activation is the turnover-limiting step. acs.org

The primary challenge in the C-H functionalization of unprotected anilines is preventing competitive N-H functionalization (amination). nih.govacs.org The choice of a suitable ligand is crucial to favor the desired C-H activation pathway over the Buchwald-Hartwig amination pathway. The presence of the methoxy group further increases the ring's electron density, making it a good candidate for electrophilic-type C-H activation mechanisms.

Investigation of Rearrangement and Cleavage Mechanisms

The structure of this compound is susceptible to specific rearrangement and cleavage reactions, particularly under acidic or thermal conditions.

Acid-Catalyzed De-Cumylation (Cleavage): The cumyl group is essentially a protected form of a proton. It is notably labile under strong acidic conditions, which are inherent to the hydrochloride salt form. The mechanism involves the protonation of the aromatic ring, typically at the carbon bearing the cumyl group (ipso-position). This is followed by the elimination of the substituent as a stable tert-cumyl carbocation, which is then typically trapped by a nucleophile or undergoes elimination to form α-methylstyrene. This dealkylation is a well-known process in industrial chemistry, analogous to the cleavage of cumene (B47948) hydroperoxide.

Rearrangement Reactions: While the parent molecule is stable, derivatives could undergo rearrangements. For instance, N-allyl derivatives of aryl amines are known to undergo the amino-Claisen rearrangement, a chemicalbook.comchemicalbook.com-sigmatropic shift, to furnish ortho-allyl anilines, often catalyzed by Lewis acids. tsijournals.com Similarly, thermal rearrangements of N-alkyl anilines can lead to migration of the alkyl group to the aromatic ring via free-radical mechanisms. cdnsciencepub.com An N-substituted derivative of 5-Cumyl-O-Anisidine could potentially undergo such transformations.

Role of Catalyst Systems in Reaction Pathways

Catalysts are essential for controlling the reactivity and selectivity of transformations involving this compound. The choice of catalyst dictates which reaction pathway is favored.

Brønsted and Lewis Acids: These are key for promoting electrophilic aromatic substitution reactions by activating the electrophile. Strong Brønsted acids (like H2SO4) or Lewis acids (like AlCl3) are also the primary catalysts for the cleavage of the cumyl group. tsijournals.com

Transition Metal Catalysts: These systems are paramount for C-H activation and functionalization.

Palladium (Pd): Palladium complexes are widely used for C-H arylation. nih.govacs.org The choice of ligand (e.g., cooperating pyridone ligands) is critical to promote C-C coupling over C-N coupling. nih.gov

Rhodium (Rh) and Iridium (Ir): These metals are also highly effective for C-H functionalization, including borylation and alkylation, often directed by the amine or other functional groups. organic-chemistry.org

Ruthenium (Ru) and Nickel (Ni): These metals are often employed in hydrogenation reactions, such as the reduction of a nitro precursor to form the aniline (B41778) itself. chemicalbook.com Raney-Ni and supported Ru catalysts are known for their high activity and stability in such processes. chemicalbook.com

The specific catalyst system, including the metal center, ligand, and additives, provides precise control over the transformative process, enabling selective functionalization, cleavage, or rearrangement.

| Reaction Type | Catalyst Role | Typical Catalyst Examples |

|---|---|---|

| Electrophilic Aromatic Substitution | Activation of Electrophile | Brønsted acids (H2SO4), Lewis acids (AlCl3, FeBr3) |

| C-H Bond Activation/Functionalization | C-H Cleavage & C-C/C-X Bond Formation | Pd(OAc)2, [RhCp*Cl2]2, [Ir(cod)Cl]2 with various ligands |

| Cumyl Group Cleavage | Ipso-Protonation & Carbocation Formation | Strong Brønsted acids (H2SO4, HCl) |

| Hydrogenation (of nitro precursor) | Reduction of Nitro Group | Raney-Ni, Raney-RuNiC, Pd/C chemicalbook.comscispace.com |

| Amino-Claisen Rearrangement (of N-allyl derivative) | Activation of Amine/Allyl Group | Lewis acids (BF3·OEt2) tsijournals.com |

Development and Characterization of Derivatives and Analogues of 5 Cumyl O Anisidine Hydrochloride

Design Principles for Structural Modification

The rational design of analogues of 5-Cumyl-O-Anisidine Hydrochloride is guided by established medicinal chemistry principles. These principles aim to modulate the physicochemical and pharmacokinetic properties of the lead compound to achieve desired outcomes. Key strategies include:

Isosteric and Bioisosteric Replacements: This involves the substitution of specific atoms or groups with others that have similar steric and electronic properties. For instance, the methoxy (B1213986) group (-OCH₃) could be replaced by other small alkoxy groups, a hydroxyl group, or even a fluorine atom to explore changes in hydrogen bonding capacity and metabolic stability. The bulky cumyl group, a key feature of the molecule, could be replaced by other bulky alkyl groups such as tert-butyl or adamantyl to probe the impact of steric bulk on molecular interactions.

Substituent Modification on the Aromatic Ring: The aromatic ring of the anisidine core provides multiple sites for substitution. Introducing electron-donating or electron-withdrawing groups at different positions can significantly alter the electronic distribution within the molecule, thereby influencing its reactivity and interaction with biological targets. nih.govnih.gov For example, the introduction of a nitro group is known to enhance the fungicidal activity in some aromatic compounds. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can lead to higher affinity and selectivity for a biological target by reducing the entropic penalty upon binding. For the 5-Cumyl-O-Anisidine scaffold, this could involve cyclization of the cumyl group or incorporating the amine into a heterocyclic ring.

Homologation: The length of an alkyl chain can be systematically varied to optimize interactions with hydrophobic pockets in a target protein. While 5-Cumyl-O-Anisidine does not have a flexible chain, derivatives could be designed to include one.

These design principles are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, which can predict the effect of structural changes on the molecule's properties. researchgate.net

Synthesis and Exploration of Novel Anisidine Analogues

The synthesis of novel analogues of this compound would typically start from commercially available substituted anilines or phenols. A general synthetic approach to create a library of analogues could involve the following key steps:

Alkylation of a substituted phenol (B47542): A substituted phenol can be alkylated to introduce the cumyl group or other bulky alkyl substituents at the para position.

Nitration: The resulting substituted phenol can be nitrated, typically at the position ortho to the hydroxyl group.

O-alkylation: The hydroxyl group of the nitrophenol can be converted to a methoxy or other alkoxy group.

Reduction of the nitro group: The nitro group is then reduced to an amino group to yield the final substituted anisidine derivative.

An alternative strategy could involve the direct alkylation of a substituted o-anisidine (B45086). However, this might lead to a mixture of products and require careful control of reaction conditions.

A hypothetical synthetic scheme for a library of 5-alkyl-2-methoxyaniline derivatives is presented below:

Scheme 1: Hypothetical Synthesis of 5-Alkyl-2-methoxyaniline Analogues

This synthetic route allows for the variation of the alkyl group at the 5-position, enabling the exploration of the impact of steric bulk on the molecule's properties.

Structure-Activity Relationship (SAR) Studies in Related Aromatic Amine Scaffolds

While specific SAR data for this compound is not publicly available, valuable insights can be drawn from studies on structurally related aromatic amines. SAR studies aim to correlate specific structural features of a molecule with its biological activity.

For aromatic amines, key SAR observations often include:

The nature and position of substituents on the aromatic ring: Electron-withdrawing groups, such as halogens or nitro groups, can significantly influence the acidity of the amine and its ability to participate in hydrogen bonding. nih.gov In some cases, electron-withdrawing groups enhance biological activity. nih.gov

The steric bulk of substituents: Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder it through steric clashes. The position of the bulky group is crucial. For instance, a bulky substituent at the para-position might have a different effect than one at the ortho- or meta-position.

The basicity of the amino group: The pKa of the anilinic nitrogen is critical for its interaction with biological targets. Substituents on the ring can modulate this basicity. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it.

A hypothetical SAR study on a series of 5-substituted-2-methoxyanilines could yield data like that presented in the interactive table below. This table illustrates how varying the substituent at the 5-position might affect a hypothetical biological activity.

Table 1: Hypothetical Structure-Activity Relationship of 5-Substituted-2-methoxyaniline Derivatives

| Compound ID | R-Group (at C5) | Molecular Weight ( g/mol ) | LogP (calculated) | Hypothetical IC₅₀ (µM) |

| 1 | H | 123.15 | 1.3 | 50 |

| 2 | Methyl | 137.18 | 1.8 | 35 |

| 3 | Ethyl | 151.21 | 2.2 | 20 |

| 4 | Isopropyl | 165.23 | 2.6 | 15 |

| 5 | tert-Butyl | 179.26 | 3.0 | 25 |

| 6 | Cumyl | 241.34 | 4.5 | 10 |

This hypothetical data suggests that increasing the steric bulk at the 5-position up to the cumyl group enhances the inhibitory activity, indicating a favorable interaction with a hydrophobic pocket in the target. However, a less bulky group like tert-butyl shows a slight decrease in activity, suggesting a specific shape and size requirement for optimal binding.

Impact of Substituent Effects on Reactivity and Molecular Recognition

The substituents on the aromatic ring of this compound have a profound impact on its chemical reactivity and how it is recognized by other molecules, particularly biological macromolecules. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. The amino group (-NH₂) is also a strong electron-donating group. The cumyl group, being an alkyl group, is weakly electron-donating through an inductive effect. The combination of these electron-donating groups makes the aromatic ring more susceptible to electrophilic substitution.

The electronic properties of substituents can be quantified using Hammett parameters (σ). For a para-substituent, a negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Steric Effects:

The cumyl group is a very bulky substituent. This steric hindrance can influence the regioselectivity of reactions involving the aromatic ring, often favoring substitution at less hindered positions. In terms of molecular recognition, the size and shape of the cumyl group can be critical for fitting into a specific binding pocket of a receptor or enzyme. A mismatch in size or shape can lead to a significant loss of affinity.

Advanced Analytical and Spectroscopic Approaches for Comprehensive Characterization

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are fundamental for separating 5-Cumyl-O-Anisidine Hydrochloride from impurities, starting materials, and byproducts, as well as for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for identifying and quantifying the free base form of the target compound (5-Cumyl-O-Anisidine) and related volatile impurities, such as phenols. nih.gov The sample, typically dissolved in an appropriate solvent, is injected into the gas chromatograph, where it is vaporized. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com

Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.gov For amine analysis, it is crucial to select appropriate injection solvents to prevent the formation of condensation products. nih.gov GC-MS is particularly useful for detecting and identifying potential phenolic impurities that may arise during synthesis.

| Parameter | Condition |

|---|---|

| Column | Rxi-35Sil MS (30 m, 0.25 mm ID, 0.25 µm) or equivalent |

| Injection Volume | 1 µL (split or splitless) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow (e.g., 1-2 mL/min) |

| Oven Program | Initial temp. (e.g., 150-200 °C), ramp to final temp. (e.g., 320 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | e.g., 30-400 amu |

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and stability of this compound. nih.govnih.gov Due to the compound's salt form and lower volatility, HPLC is often more suitable than GC. The method separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for aromatic amines. sielc.comcdc.gov

For purity assessment, a sample is analyzed to detect and quantify any impurities, with detection typically performed using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule absorb light. cdc.gov Stability-indicating HPLC methods are developed by subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation) and demonstrating that the method can separate the intact drug from its degradation products. nih.govjournalgrid.com This ensures the assay is specific for the active compound and can accurately measure its concentration over time. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with buffer (e.g., phosphate) or acid (e.g., formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings, the methoxy (B1213986) group (-OCH₃), the isopropyl group (-CH(CH₃)₂), and the amine group (-NH₃⁺). chemicalbook.comchemicalbook.com The chemical shift, integration (relative number of protons), and splitting patterns of these signals confirm the connectivity of the atoms. The downfield shift of the amine protons would be indicative of the hydrochloride salt formation. researchgate.net

¹³C NMR Spectroscopy : This provides information on the carbon skeleton. spectrabase.com Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete carbon count. mdpi.com The spectrum would show characteristic signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cumyl group.

Two-dimensional NMR techniques (like COSY, HMQC, HMBC) can be used to establish correlations between different protons and carbons, providing definitive proof of the proposed structure. bas.bg

| Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 8.0 |

| Amine Protons (-NH₃⁺) | ¹H | Broad signal, > 10 (solvent dependent) |

| Isopropyl Methine (-CH) | ¹H | ~3.0 |

| Isopropyl Methyl (-CH₃) | ¹H | ~1.2 |

| Methoxy Protons (-OCH₃) | ¹H | ~3.8 |

| Aromatic Carbons | ¹³C | 110 - 160 |

| Methoxy Carbon (-OCH₃) | ¹³C | ~55 |

| Isopropyl Carbons (-C, -CH₃) | ¹³C | ~24 (methyl), ~34 (methine) |

X-ray Diffraction for Crystalline Structure Determination

This analysis provides unequivocal confirmation of the molecular structure and reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding between the ammonium (B1175870) cation (-NH₃⁺) and the chloride anion (Cl⁻), which are characteristic of aromatic amine salts. jst.go.jpnih.gov Such information is critical for understanding the solid-state properties of the material.

Other Advanced Spectroscopic and Analytical Techniques

In addition to the primary methods, other techniques offer complementary information for a comprehensive characterization:

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for N-H stretching in the ammonium salt (a broad band around 2800-3200 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching for the ether linkage. The presence of bands characteristic of the NH₂⁺ group can help confirm salt formation. cdnsciencepub.com

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of the compound. TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition points. researchgate.net DSC measures the heat flow associated with thermal transitions, allowing for the determination of the melting point of the hydrochloride salt. jst.go.jp The salt point, or the temperature at which the solid amine hydrochloride precipitates, is a critical parameter in industrial applications. olisystems.com

Elemental Analysis : This technique determines the percentage composition (C, H, N) of the compound, providing an empirical formula that can be compared against the theoretical values calculated from the molecular formula to support the assigned structure and assess purity.

Computational Chemistry and Theoretical Investigations of 5 Cumyl O Anisidine Hydrochloride

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. DFT calculations, often employing hybrid functionals like B3LYP, have been successfully used to study the geometrical and spectral characteristics of molecular systems, including o-anisidine (B45086). globalresearchonline.net

For 5-Cumyl-O-Anisidine Hydrochloride, DFT would be instrumental in understanding the influence of the bulky cumyl group and the hydrochloride salt formation on the electronic properties of the o-anisidine core. Key parameters that can be elucidated through DFT include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The presence of the sterically demanding cumyl group would likely induce significant changes in the geometry compared to unsubstituted o-anisidine.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For substituted anilines, the nature and energy of these orbitals are heavily influenced by the substituents on the aromatic ring. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of chemical reactions. In this compound, the MEP would reveal the electrophilic character of the ammonium (B1175870) group and the nucleophilic nature of the aromatic ring and the methoxy (B1213986) group. researchgate.net

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. rdd.edu.iq

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| o-Anisidine | -5.21 | -0.15 | 5.06 | 1.89 |

| Hypothetical 5-Cumyl-O-Anisidine | -5.15 | -0.20 | 4.95 | 2.15 |

| Hypothetical this compound | -6.50 | -1.80 | 4.70 | 15.20 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These methods are central to drug discovery and design. For this compound, molecular docking could be employed to explore its potential binding to various biological targets.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then be used to predict the preferred binding orientation and conformation of the ligand within the active site of the receptor. neliti.com

Scoring and Analysis: The binding affinity is estimated using a scoring function, which typically calculates the free energy of binding. neliti.com The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

In the case of this compound, the positively charged ammonium group could form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues in a binding pocket. The aromatic rings and the cumyl group could engage in hydrophobic and van der Waals interactions. Molecular docking studies on other aniline (B41778) derivatives have demonstrated the importance of these interactions in determining binding affinity and specificity. globalresearchonline.netnih.gov

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| o-Anisidine | -5.8 | Asp120, Phe250 | Hydrogen Bond, Hydrophobic |

| Hypothetical 5-Cumyl-O-Anisidine | -7.2 | Asp120, Phe250, Leu300 | Hydrogen Bond, Hydrophobic, van der Waals |

| Hypothetical this compound | -8.5 | Asp120, Glu150, Phe250, Leu300 | Salt Bridge, Hydrogen Bond, Hydrophobic |

Mechanistic Pathway Elucidation through Computational Simulations

Computational simulations can provide detailed mechanistic insights into chemical reactions, which are often difficult to obtain through experimental methods alone. For this compound, computational studies could be used to investigate various reaction pathways, such as its synthesis, degradation, or metabolic transformations.

Theoretical investigations into the degradation of o-anisidine initiated by hydroxyl radicals have been performed using DFT methods. rsc.org These studies identify the transition states and intermediate complexes involved in the reaction, allowing for the calculation of reaction rates and the determination of the most favorable degradation pathways. rsc.org Such an approach could be extended to this compound to understand its environmental fate and persistence.

Furthermore, computational methods can be used to explore the mechanisms of action of drug candidates. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to study enzymatic reactions involving a compound of interest, providing a detailed picture of the bond-breaking and bond-forming processes within the enzyme's active site.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. rdd.edu.iq These models can be used to predict the properties of new or untested compounds, thereby accelerating the process of chemical design and assessment.

For a series of substituted anilines, including a potential set containing this compound, a QSPR model could be developed to predict properties such as:

Lipophilicity (logP): This is a crucial parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility: Predicting how well a compound dissolves in water is essential for its formulation and bioavailability.

Toxicity: QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, can be used to predict the potential toxicity of a compound based on its structural features. researchgate.net

The development of a QSPR model involves several steps:

Data Collection: Gathering experimental data for a set of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometrical, or electronic descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the property of interest. rdd.edu.iq

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, important descriptors in a QSPR model would likely include those related to its size and shape (due to the cumyl group), its electronic properties (influenced by the methoxy and amino groups), and its ability to form hydrogen bonds.

| Descriptor Class | Example Descriptors | Property Influenced |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | General physical properties |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Transport properties |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Polarity |

| Physicochemical | logP, Molar Refractivity | Lipophilicity, Polarizability |

Biological Interactions and Biomedical Research Applications of 5 Cumyl O Anisidine Hydrochloride

Role in Proteomics Research and Biochemical Assays

Evaluation of Biological Activities in Analogues and Derivatives

Kinase Inhibition Studies (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. mdpi.comresearchgate.net Analogues and derivatives of compounds structurally related to 5-Cumyl-O-Anisidine Hydrochloride have been investigated as potential VEGFR-2 inhibitors.

For instance, novel bis( researchgate.netnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2. nih.gov In one study, the most potent compound from this series, compound 23j , exhibited an IC50 value of 3.7 nM against VEGFR-2, which is comparable to the positive control drug, sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov Other compounds in the same series also showed promising inhibitory activities with IC50 values ranging from 5.8 to 11.8 nM. nih.gov

Similarly, a series of indoline-2-one derivatives were designed based on the pharmacophoric features of known VEGFR-2 inhibitors. researchgate.net Several of these compounds demonstrated potent inhibition of VEGFR-2, with IC50 values as low as 0.078 µM. researchgate.net For example, compound 17a from this series was identified as a particularly potent inhibitor. researchgate.net Another study on piperazinylquinoxaline-based derivatives reported IC50 values for VEGFR-2 inhibition ranging from 0.19 to 0.60 µM. nih.gov

The general strategy for designing these inhibitors involves incorporating a flat heteroaromatic ring system to interact with the hinge region of the enzyme, a central spacer, and a pharmacophore with hydrogen bond donor and acceptor capabilities. nih.gov

Table 1: VEGFR-2 Inhibition by Selected Analogues

| Compound/Derivative Class | Example Compound | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| bis( researchgate.netnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | 23j | 0.0037 | nih.gov |

| Indoline-2-one | 17a | 0.078 | researchgate.net |

| Piperazinylquinoxaline | 11 | 0.19 | nih.gov |

| Thieno[2,3-d]pyrimidine | 8b | Not explicitly stated, but identified as a promising inhibitor. | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Enzyme Inhibitor Design and Evaluation

The design of enzyme inhibitors often leverages the structural features of known active compounds. Derivatives of anisidine, a core component of this compound, have been incorporated into various scaffolds to target specific enzymes. The principles of enzyme inhibitor design often involve creating molecules that can bind to the active site or an allosteric site of an enzyme, thereby blocking its activity. mdpi.com This can be achieved by mimicking the natural substrate of the enzyme or by introducing functionalities that form strong interactions with key amino acid residues in the enzyme's binding pocket. mdpi.com

For example, in the context of kinase inhibitors like those targeting VEGFR-2, the design often includes a heterocyclic ring system that can form hydrogen bonds with the hinge region of the kinase domain. nih.gov Additional moieties are then appended to this core to occupy adjacent hydrophobic pockets and form further interactions, enhancing binding affinity and selectivity. researchgate.net The evaluation of these designed inhibitors typically involves in vitro enzyme assays to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). researchgate.netnih.govnih.gov

In Vitro Cellular Response Studies (e.g., Cytotoxicity, Cell Cycle Analysis)

Analogues and derivatives of compounds related to this compound have been evaluated for their effects on cancer cells in vitro. These studies often assess cytotoxicity and the impact on the cell cycle.

For instance, a series of triazoloquinoxaline-based derivatives were tested against liver cancer cell lines, with compound 7a showing potent cytotoxic activity with IC50 values of 17.89 μM against HepG2 cells and 25.07 μM against Huh7 cells. researchgate.net Similarly, new piperazinylquinoxaline-based derivatives displayed antitumor activity against various cancer cell lines with IC50 values ranging from 6.48 to 38.58 µM. nih.gov Indoline-2-one derivatives also exhibited potent anticancer activities, with IC50 values ranging from 0.74–4.62 µM against the MCF-7 breast cancer cell line and 1.13–8.81 µM against the HepG2 liver cancer cell line. researchgate.net

Cell cycle analysis is a common method to understand the mechanism of action of cytotoxic compounds. For example, treatment of HepG2 cells with the potent VEGFR-2 inhibitor 17a (an indoline-2-one derivative) led to cell cycle arrest. researchgate.net This is a common mechanism for anticancer agents, as halting the cell cycle can prevent cell proliferation and lead to apoptosis (programmed cell death). nih.gov Studies on vinca (B1221190) alkaloids, another class of anticancer agents, have shown that they induce an accumulation of cells in the mitosis phase of the cell cycle. nih.gov

Table 2: Cytotoxicity of Selected Analogues against Cancer Cell Lines

| Compound/Derivative Class | Example Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Triazoloquinoxaline-based | 7a | HepG2 | 17.89 | researchgate.net |

| Triazoloquinoxaline-based | 7a | Huh7 | 25.07 | researchgate.net |

| Piperazinylquinoxaline-based | 11 | HepG-2 | 9.52 | nih.gov |

| Piperazinylquinoxaline-based | 11 | A549 | 10.61 | nih.gov |

| Indoline-2-one | 5b | MCF-7 | Not specified, but within 0.74–4.62 µM range | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Explorations in Endocrine Receptor Bioactivity of Related Compounds

Compounds with structural similarities to this compound, particularly those containing phenolic or aniline-like moieties, have the potential to interact with endocrine receptors. Endocrine disrupting chemicals (EDCs) can mimic or block the action of natural hormones by binding to their receptors, such as the estrogen receptor (ER) and androgen receptor (AR). nih.govscienceopen.com

For example, bisphenol A (BPA), which has a diphenyl structure somewhat reminiscent of the cumyl group, is a well-known EDC that can bind to the estrogen receptor and activate estrogen signaling pathways. mdpi.com Similarly, certain pesticides and industrial chemicals have been shown to possess endocrine-disrupting activities. nih.govmdpi.com These compounds can act as agonists (activators) or antagonists (inhibitors) of steroid hormone receptors. nih.gov

While there is no direct evidence of this compound itself acting as an endocrine disruptor, its structural components suggest that related compounds could potentially exhibit such bioactivity. The evaluation of such effects is typically carried out using in vitro reporter gene assays, where cells are engineered to produce a measurable signal in response to the activation of a specific hormone receptor. nih.gov

Metabolic Transformations in Biological Systems

The anisidine moiety (methoxyphenylamine) is susceptible to several metabolic reactions. The methoxy (B1213986) group can undergo O-demethylation to form a phenol (B47542), which can then be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. The amino group is a primary site for N-acetylation, a common metabolic pathway for aromatic amines. It can also be a site for oxidation, leading to the formation of hydroxylamines and nitroso derivatives, which are often reactive metabolites.

The cumyl group (isopropylphenyl) can also be metabolized. The isopropyl group can undergo oxidation at the tertiary carbon atom to form a tertiary alcohol, or at one of the methyl groups to form a primary alcohol. These alcohols can then be further oxidized to carboxylic acids. The aromatic ring itself is also susceptible to hydroxylation at various positions.

The specific metabolites formed would depend on the interplay of various metabolic enzymes, primarily the cytochrome P450 superfamily, as well as conjugating enzymes. Understanding these metabolic transformations is crucial for a complete picture of the compound's biological effects.

Environmental Fate, Occurrence, and Remediation Studies of Aromatic Amines

Occurrence and Distribution in Environmental Compartments

Aromatic amines are found in various environmental matrices, including water, soil, and air, primarily due to industrial discharges, agricultural runoff, and atmospheric deposition. imrpress.comresearchgate.net

Water: Wastewater effluents are considered a primary source of aromatic amines in surface waters. nih.gov Industrial wastewater, particularly from dye manufacturing, pesticide production, and pharmaceutical industries, can contain significant concentrations of these compounds. researchgate.netnih.gov Due to their relatively high water solubility, some aromatic amines can contaminate groundwater. imrpress.com For instance, aniline (B41778), o-anisidine (B45086), and 4-chloroaniline (B138754) have been ubiquitously detected in sediments of surface water bodies. acs.org

Soil: The contamination of soil with aromatic amines is linked to industrial effluents, solid waste disposal, and the use of certain pesticides. imrpress.com These compounds can also be formed through the microbial degradation of other pollutants like nitroaromatic compounds and azo dyes. imrpress.com The interaction of aromatic amines with soil is complex, involving processes like sorption to organic matter and clay minerals. epa.gov

Air: Aromatic amines are released into the atmosphere from industrial processes, vehicle exhaust, and the combustion of organic materials such as tobacco and biomass. imrpress.comresearchgate.net Indoor environments can also have detectable levels of aromatic amines from sources like paints and cleaning fluids. imrpress.com

Table 1: Occurrence of Selected Aromatic Amines in Environmental Compartments

| Aromatic Amine | Environmental Compartment | Primary Sources |

| Aniline | Water, Soil, Air | Industrial wastewater, pesticide degradation, combustion imrpress.comresearchgate.netacs.org |

| o-Anisidine | Water (Sediment) | Industrial discharges acs.org |

| 4-Chloroaniline | Water (Sediment), Soil | Industrial wastewater, pesticide degradation nih.govacs.org |

| 3,4-Dichloroaniline | Water, Soil | Herbicide degradation nih.gov |

| 2,6-Dimethylaniline | Water | Industrial discharges acs.org |

| 2-Chloro-4-nitroaniline | Water | Industrial discharges acs.org |

| 2,6-Diethylaniline | Water | Herbicide degradation nih.gov |

Environmental Transformation and Degradation Pathways

The environmental persistence and fate of aromatic amines are determined by various transformation and degradation processes, which can be biotic or abiotic.

Biodegradation: Microbial transformation is a key pathway for the elimination of aromatic amines from the environment. nih.gov Under aerobic conditions, bacteria can hydroxylate the aromatic ring, leading to ring cleavage and further degradation. nih.gov The rate of biodegradation is influenced by the substituents on the aromatic ring; for example, chloro, sulfo, or nitro groups generally decrease the degradation rate, while carboxyl or hydroxy groups tend to increase it. nih.govacs.org Anaerobic degradation is also a significant pathway, particularly in environments like sediments and certain wastewater treatment processes. nih.govuminho.pt

Abiotic Degradation: Abiotic processes such as oxidation and photolysis are generally considered less significant removal pathways for most aromatic amines compared to biodegradation. nih.gov However, some specific transformations can occur under abiotic conditions. For example, the transformation of the tire antioxidant 6PPD to the more toxic 6PPD-quinone happens under abiotic oxidative conditions. nih.gov Most aromatic amines are resistant to hydrolysis in aqueous solutions. nih.gov In soil, abiotic transformations can be catalyzed by minerals like iron and manganese oxides and montmorillonite (B579905) clays, leading to oxidative coupling and the formation of dimers. epa.gov

Chemical Reactions in Soil: In soil, aromatic amines can undergo irreversible covalent binding with components of soil organic matter, such as quinone and phenolic functional groups. epa.gov This process is influenced by soil pH, with the neutral form of the amine being more reactive. epa.gov

Table 2: Major Environmental Transformation Pathways for Aromatic Amines

| Transformation Pathway | Description | Influencing Factors |

| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen, often involving ring hydroxylation and cleavage. nih.gov | Substituents on the aromatic ring, microbial community composition. nih.govacs.org |

| Anaerobic Biodegradation | Microbial degradation in the absence of oxygen, common in sediments and anaerobic digesters. nih.govuminho.pt | Redox potential, availability of electron acceptors. |

| Abiotic Oxidation | Chemical oxidation, for instance by dissolved oxygen, which is generally a slower process for most AAs. nih.gov | Presence of catalysts (e.g., metal oxides), pH. epa.gov |

| Photolysis | Degradation by sunlight, generally a less important pathway. nih.gov | Light intensity, presence of photosensitizers. |

| Covalent Binding | Irreversible binding to soil organic matter. epa.gov | Soil pH, organic matter content. epa.gov |

Methodologies for Environmental Impact Assessment

Assessing the environmental impact of aromatic amines involves a combination of analytical techniques to determine their concentration in various environmental matrices and toxicological studies to evaluate their effects on organisms.

Analytical Methods: Several analytical methods are employed to detect and quantify aromatic amines in environmental samples. The most common techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for analyzing volatile and semi-volatile aromatic amines. imrpress.com

High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of aromatic amines, including those that are less volatile or thermally labile. imrpress.com

Capillary Electrophoresis (CE): An alternative technique that can be coupled with mass spectrometry (CE-MS) for high-resolution separation and detection. uminho.pt

Specialized sampling techniques, such as solid-phase extraction (SPE) with materials like XAD resins, are often used to concentrate aromatic amines from environmental samples before analysis. nih.gov

Toxicological Assessment: The environmental risk of aromatic amines is evaluated through various toxicological tests. These assessments are crucial as many aromatic amines are known or suspected to be mutagenic and/or carcinogenic. researchgate.netnih.gov The genotoxic potential of industrial wastewater containing aromatic amines is often a key focus of these studies. nih.gov Risk quotients are calculated based on measured environmental concentrations and toxicological data to estimate the potential threat to aquatic and terrestrial organisms. acs.org

Table 3: Common Methodologies for Environmental Impact Assessment of Aromatic Amines

| Methodology | Purpose | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in environmental samples. | High sensitivity and selectivity for volatile/semi-volatile compounds. imrpress.com |

| High-Performance Liquid Chromatography (HPLC) | Quantification in environmental samples. | Versatile for a broad range of polarities and volatilities. imrpress.com |

| Solid-Phase Extraction (SPE) | Sample pre-concentration. | Enhances detection limits by concentrating analytes from large sample volumes. nih.gov |

| Genotoxicity Assays | Evaluation of mutagenic potential. | Determines the ability of a substance to cause genetic damage. nih.gov |

| Ecotoxicity Testing | Assessment of effects on organisms. | Evaluates acute and chronic toxicity to representative species. |

Industrial Applications and Process Research for 5 Cumyl O Anisidine Hydrochloride

Function as Chemical Intermediates in Industrial Syntheses

5-Cumyl-O-Anisidine Hydrochloride is recognized primarily for its function as a chemical intermediate. cymitquimica.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product of a chemical reaction. In industrial synthesis, intermediates are crucial building blocks for the production of a wide array of commercial products.

The structure of this compound, featuring a reactive amine group (-NH2) on an anisidine backbone with a bulky cumyl group (–C(CH3)2Ph), makes it a candidate for various substitution reactions. The presence of the amine group allows for diazotization, a critical step in the synthesis of azo compounds.

Table 1: Key Reactive Moieties of this compound

| Functional Group | Chemical Formula | Role in Synthesis |

| Amine | -NH2 | Site for diazotization to form a diazonium salt. |

| Cumyl | –C(CH3)2Ph | Influences solubility, and steric hindrance, and may modify the final properties of the derivative. |

| Methoxy (B1213986) | -OCH3 | Electron-donating group, influences the reactivity of the aromatic ring. |

The hydrochloride form of the compound indicates that it is typically supplied as a salt, which can enhance its stability and solubility in certain solvents, facilitating its use in subsequent reaction steps.

Applications in Dyes, Pigments, and Specialty Chemicals Manufacturing

While direct evidence of specific dyes and pigments synthesized from this compound is not widely published in open literature, the parent compound, o-anisidine (B45086), is extensively used as an intermediate in the manufacturing of azo dyes and pigments. It is plausible that this compound serves a similar role, with the cumyl group potentially being used to impart specific properties to the final dye or pigment molecule, such as improved lightfastness, thermal stability, or solubility in organic media.

The general process for creating an azo dye involves the diazotization of a primary aromatic amine, such as an anisidine derivative, followed by a coupling reaction with a suitable coupling component (e.g., a phenol (B47542) or another aromatic amine).

Table 2: Potential Steps in Azo Dye Synthesis Using this compound

| Step | Description |

| Diazotization | This compound is reacted with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form the corresponding diazonium salt. |

| Coupling | The diazonium salt is then reacted with a coupling agent. The choice of coupling agent determines the color and properties of the resulting dye. |

| Isolation and Purification | The synthesized dye is isolated from the reaction mixture and purified to meet the required quality standards. |

The bulky cumyl group would likely influence the shade of the resulting dye and could enhance its performance in specific applications, potentially leading to its use in specialty chemicals where unique properties are required.

Process Development and Optimization in Industrial Chemical Production

The synthesis of anisidine derivatives typically involves the reduction of the corresponding nitroaromatic compound. For 5-Cumyl-O-Anisidine, this would likely involve the nitration of cumylbenzene followed by a reduction of the nitro group and subsequent methoxylation, or a similar multi-step synthesis. The formation of the hydrochloride salt is a standard final step to improve handling and stability.

Table 3: General Parameters for Optimization in Anisidine Derivative Production

| Parameter | Objective |

| Catalyst Selection | To achieve high yield and selectivity in the reduction step. |

| Reaction Temperature and Pressure | To control reaction kinetics and minimize side-product formation. |

| Solvent System | To ensure good solubility of reactants and facilitate product isolation. |

| Purification Method | To achieve the desired purity of the final product, often involving crystallization or distillation. |

Process optimization would focus on maximizing the yield, minimizing the cost of raw materials and energy, and ensuring the process is safe and environmentally sustainable. Research in this area for a specific compound like this compound would likely be conducted in industrial research and development laboratories.

常见问题

What synthetic strategies are optimal for achieving high purity in 5-Cumyl-O-Anisidine Hydrochloride, and how can reaction conditions be systematically optimized?

Answer:

Key steps include nitro reduction of precursor intermediates (e.g., 4-chloro-2-nitroanisole analogs) under controlled hydrogenation or catalytic transfer hydrogenation conditions. Optimization involves:

- Catalyst selection: Palladium-on-carbon or Raney nickel for selective reduction .

- Temperature/pH control: Maintain 40–60°C and neutral pH to minimize side reactions like over-reduction or demethylation.

- Purification: Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate:hexane gradients) to isolate the hydrochloride salt .

How can conflicting data on the biological activity of this compound be resolved in pharmacological studies?

Answer:

Discrepancies often arise from:

- Purity variability: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify ≥98% purity before assays .

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v).

- Metabolite interference: Perform LC-MS/MS to identify degradation products or active metabolites influencing results .

What advanced spectroscopic techniques are critical for characterizing the structural stability of this compound under physiological conditions?

Answer:

- NMR (¹H/¹³C): Monitor protonation states of the aniline group in D₂O vs. DMSO-d₆ to assess pH-dependent stability .

- Mass spectrometry (HRMS): Detect hydrolytic degradation products (e.g., free base formation in aqueous buffers) .

- X-ray crystallography: Resolve crystal packing interactions affecting solubility and shelf-life .

What methodologies are recommended for evaluating the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Kinetic studies: Track reaction progress via UV-Vis spectroscopy at λ = 270 nm (anisidine absorbance) under varying nucleophile concentrations (e.g., thiols, amines) .

- Computational modeling: Use DFT (B3LYP/6-31G*) to predict sites of electrophilic attack on the cumyl-anisidine backbone .

- Isolation of intermediates: Quench reactions at timed intervals and characterize via TLC or GC-MS .